Cas no 2585-28-6 (Benzamide,N-(2-chlorophenyl)-4-nitro-)

Benzamide, N-(2-chlorophenyl)-4-nitro-, is a nitro-substituted benzamide derivative characterized by its distinct chlorophenyl and nitro functional groups. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its role as an intermediate in the preparation of more complex molecules. Its structural features, including the electron-withdrawing nitro group and the chloro-substituted phenyl ring, contribute to its reactivity in nucleophilic substitution and reduction reactions. The compound's well-defined chemical properties make it valuable for applications in medicinal chemistry, particularly in the development of bioactive compounds. It is typically handled under controlled conditions due to its potential sensitivity to heat and light.
Benzamide,N-(2-chlorophenyl)-4-nitro- structure
2585-28-6 structure
Product Name:Benzamide,N-(2-chlorophenyl)-4-nitro-
CAS No:2585-28-6
MF:C13H9ClN2O3
MW:276.67516207695
MDL:MFCD00171506
CID:283741
PubChem ID:221830
Update Time:2025-06-08

Benzamide,N-(2-chlorophenyl)-4-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,N-(2-chlorophenyl)-4-nitro-
    • 2'-Chloro-4-nitrobenzanilide
    • N-(2-Chlorophenyl)-4-nitrobenzaMide
    • 4-Nitro-6-chlor-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiaza-phosphol-2-sulfid
    • 4-nitro-6'-chlorobenzanilide
    • 4-Nitro-benzoesaeure-(2-chlor-anilid)
    • 4-Nitro-benzoesaeure-< 2-chlor-anilid>
    • 4-nitro-benzoic acid-(2-chloro-anilide)
    • 6-chloro-4-nitro-2-phenyl-2,3-dihydro-1H-benzo[1,3,2]diazaphosphole 2-sulfide
    • 6-chloro-4-nitro-2-phenyl-2-sulfanylidene-1,3-dihydro-1,3,2
    • AC1MYLUO
    • NSC175841
    • NSC6902
    • MFCD00171506
    • Oprea1_054331
    • NCI60_032417
    • N-(2-Chlorophenyl)-4-nitrobenzaMide, 97%
    • Oprea1_035352
    • NSC404941
    • NSC-404941
    • AKOS001300659
    • NSC-6902
    • Z27812192
    • SR-01000414945-1
    • SR-01000414945
    • DTXSID50948741
    • starbld0025779
    • CHEMBL1976773
    • Benzamide, N-(2-chlorophenyl)-4-nitro-
    • 2585-28-6
    • SCHEMBL7372444
    • DS-006535
    • STK360237
    • MDL: MFCD00171506
    • Inchi: 1S/C13H9ClN2O3/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17)
    • InChI Key: LTKULTUWDIUMNO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1NC(C1C=CC(=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 276.03027
  • Monoisotopic Mass: 276.0301698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 74.9Ų

Experimental Properties

  • PSA: 72.24
  • LogP: 4.09670

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Benzamide,N-(2-chlorophenyl)-4-nitro- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2585-28-6)Benzamide,N-(2-chlorophenyl)-4-nitro-
Order Number:A1147340
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:06
Price ($):176.0
Email:sales@amadischem.com

Additional information on Benzamide,N-(2-chlorophenyl)-4-nitro-

Professional Introduction to Benzamide, N-(2-chlorophenyl)-4-nitro- (CAS No. 2585-28-6)

Benzamide, N-(2-chlorophenyl)-4-nitro- (CAS No. 2585-28-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its nitro and chlorophenyl substituents, exhibits unique chemical properties that make it a valuable intermediate in the development of various therapeutic agents. The structural features of this molecule contribute to its reactivity and potential applications in medicinal chemistry.

The nitro group in Benzamide, N-(2-chlorophenyl)-4-nitro- plays a crucial role in its chemical behavior. Nitro compounds are known for their ability to participate in nucleophilic aromatic substitution reactions, which can be harnessed to introduce other functional groups or to construct more complex molecular architectures. This reactivity is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many modern pharmaceuticals.

In recent years, there has been a growing interest in the development of novel benzamide derivatives as potential pharmacological agents. The presence of both the nitro and chlorophenyl groups in Benzamide, N-(2-chlorophenyl)-4-nitro- suggests that it may serve as a versatile building block for such derivatives. For instance, the nitro group can be reduced to an amine, which can then be further functionalized to create bioactive molecules.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that specifically target kinases, researchers aim to develop treatments that can modulate these pathways effectively. The structural motif of Benzamide, N-(2-chlorophenyl)-4-nitro- aligns well with the requirements for kinase inhibition due to its ability to interact with the active site of these enzymes.

Recent studies have highlighted the importance of benzamide derivatives in drug discovery. A notable example is the development of benzamide-based inhibitors that target cyclin-dependent kinases (CDKs). These kinases are involved in cell cycle regulation and have been implicated in several types of cancer. The nitro group in Benzamide, N-(2-chlorophenyl)-4-nitro- can be strategically positioned to enhance binding affinity and selectivity towards CDKs.

The chlorophenyl group in this compound also contributes to its pharmacological potential. Chlorinated aromatic compounds are known to exhibit enhanced lipophilicity, which can improve membrane permeability and thus oral bioavailability. This property is particularly important for drug candidates that need to cross biological membranes to reach their target sites.

In addition to its applications in kinase inhibition, Benzamide, N-(2-chlorophenyl)-4-nitro- has shown promise in other therapeutic areas. For instance, it has been explored as a precursor for the synthesis of antiviral agents. The structural flexibility of this molecule allows for modifications that can target viral proteases or polymerases, thereby inhibiting viral replication.

The synthesis of Benzamide, N-(2-chlorophenyl)-4-nitro- involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the nitration of 2-chlorobenzamide, followed by selective functionalization at the para position relative to the amide group. These synthetic strategies underscore the compound's role as a key intermediate in pharmaceutical manufacturing.

Efforts have been made to optimize the synthetic route for Benzamide, N-(2-chlorophenyl)-4-nitro- to improve yield and purity. Advances in catalytic methods have enabled more efficient transformations, reducing waste and energy consumption. Such improvements are crucial for large-scale production and align with green chemistry principles.

The pharmacokinetic properties of benzamide derivatives are another area of active research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing their therapeutic efficacy and safety profiles. Computational modeling techniques have been employed to predict ADME properties based on molecular structure data.

The role of computational chemistry in drug discovery cannot be overstated. Molecular docking studies have been used extensively to evaluate how Benzamide, N-(2-chlorophenyl)-4-nitro- interacts with biological targets such as kinases or viral enzymes. These studies provide valuable insights into binding affinities and mechanisms of action.

In conclusion, Benzamide, N-(2-chlorophenyl)-4-nitro- (CAS No. 2585-28-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance is likely to grow further within the chemical biology community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2585-28-6)Benzamide,N-(2-chlorophenyl)-4-nitro-
A1147340
Purity:99%
Quantity:1g
Price ($):176.0
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